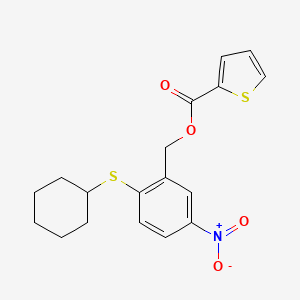
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxaldehyde is an organosulfur compound with the formula C4H3SCHO. It is a colorless liquid that often appears amber after storage. It is a versatile precursor to many drugs .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of thiophene with the CCl4-ROH-catalyst system, yielding 2-Thiophenecarboxylic and 2,5-thiohenedicarboxylic acid esters .Molecular Structure Analysis
The structure of thiophene-based compounds can be determined using single crystal X-ray diffraction . For example, copper (I) 2-Thiophenecarboxylate has a distorted tetragonal-bipyramidal environment around the copper ion .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, copper (I) 2-Thiophenecarboxylate can promote the Ullmann reaction between aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, Thiophene-2-carboxaldehyde is a colorless liquid that often appears amber after storage . Methyl 2-Thiophenecarboxylate is a liquid with a density of 1.2 g/mL at 25 °C .Scientific Research Applications
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antiviral agents. It has also been used in materials science, as a precursor for polymers and other materials. In addition, it has been used in biochemistry, as a reagent for the analysis of proteins and other biomolecules.
Mechanism of Action
Target of Action
It is known that thiophene derivatives can interact with various biological targets
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways
Result of Action
The effects of thiophene derivatives can vary widely depending on their specific structures and targets
Advantages and Limitations for Lab Experiments
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is generally high yielding. In addition, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and it is not very stable in the presence of light or air.
Future Directions
There are several potential future directions for the use of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials. In addition, it could be studied further for its potential biochemical and physiological effects, such as its antioxidant properties. Finally, it could be used as a reagent for the analysis of proteins and other biomolecules.
Synthesis Methods
2-(Cyclohexylsulfanyl)-5-nitrobenzyl 2-thiophenecarboxylate can be synthesized by a two-step process. The first step involves the reaction of cyclohexylsulfanyl chloride with 5-nitro-2-thiophenecarboxylic acid to form 2-cyclohexylsulfanyl-5-nitrobenzyl 2-thiophenecarboxylate. The second step involves the reaction of this intermediate with anhydrous sodium carbonate to form the desired product. The reaction is carried out at room temperature and is generally high yielding.
Safety and Hazards
properties
IUPAC Name |
(2-cyclohexylsulfanyl-5-nitrophenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c20-18(17-7-4-10-24-17)23-12-13-11-14(19(21)22)8-9-16(13)25-15-5-2-1-3-6-15/h4,7-11,15H,1-3,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLSDIFJAVJFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

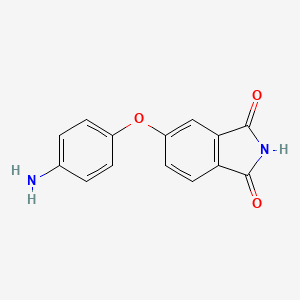
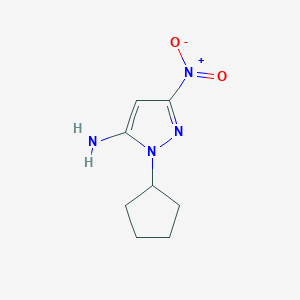
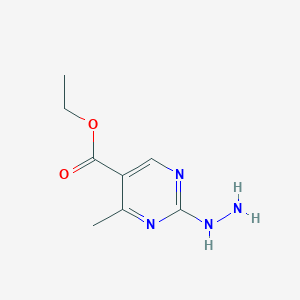
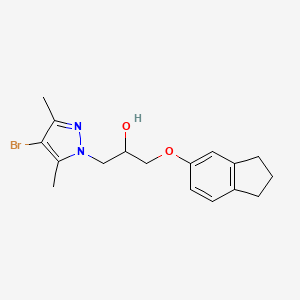
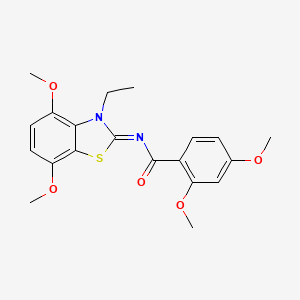
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2784576.png)
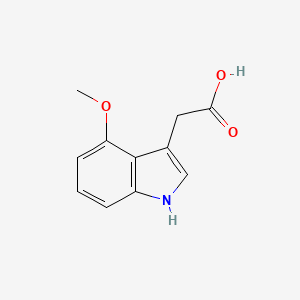

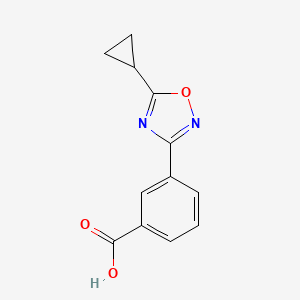
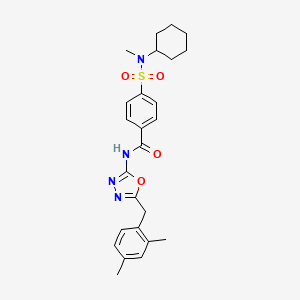
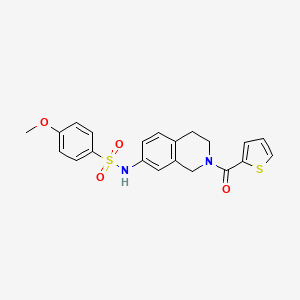
![4-[3-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2784584.png)
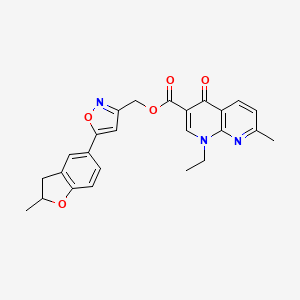
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2784589.png)